CID 11117280

Description

CID 11117280 (PubChem Compound Identifier 11117280) is a chemical entity registered in the PubChem database. None of the referenced sources explicitly describe its molecular formula, functional groups, or biological relevance. This absence of data limits a direct analysis of its properties or mechanisms of action.

Propriétés

Formule moléculaire |

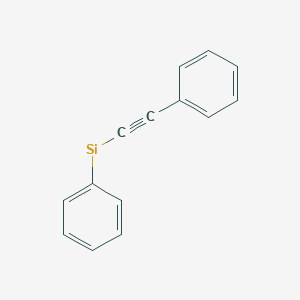

C14H10Si |

|---|---|

Poids moléculaire |

206.31 g/mol |

InChI |

InChI=1S/C14H10Si/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |

Clé InChI |

GHPOHSHSSMCWKA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#C[Si]C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CID 11117280 involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: CID 11117280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired reaction rate and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Applications De Recherche Scientifique

CID 11117280 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of CID 11117280 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved in the mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the lack of specific information on CID 11117280, a structured comparison cannot be performed. However, the evidence provides examples of how analogous compounds are typically analyzed, which can serve as a framework for future studies on this compound.

Example 1: Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) were compared based on structural modifications (e.g., a 30-methyl group) and their implications for toxicity and bioactivity. Such comparisons often include:

- Structural differences (e.g., substituents, stereochemistry).

- Physicochemical properties (e.g., solubility, log P).

- Biological activity (e.g., cytotoxicity, enzyme inhibition).

Example 2: ChEMBL Inhibitors ()

CID 46907796 (AC5000.4136) was compared with ChEMBL 1724922 and ChEMBL 1711746, two Nrf2 inhibitors. Key metrics included:

- Binding affinity (IC₅₀ values: 4.908 μM vs. sub-micromolar ranges for ChEMBL compounds).

- Selectivity profiles (e.g., off-target effects on related pathways).

- Synthetic accessibility (e.g., reaction steps, yields).

Example 3: Tubocuraine Analogs ()

Tubocuraine (CID 6,000) was compared with structurally similar compounds using four descriptors:

Molecular weight.

Hydrogen-bond donor/acceptor count.

Log D (lipophilicity).

Data Gaps and Recommendations

The absence of data for this compound highlights critical gaps. To enable meaningful comparisons, future studies should prioritize:

- Structural elucidation via NMR or X-ray crystallography.

- Bioactivity screening (e.g., cytotoxicity, target binding assays).

- Computational modeling to predict properties like solubility, log P, and toxicity.

Methodological Frameworks for Comparison ()

When data for this compound become available, the following parameters should be evaluated relative to analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.